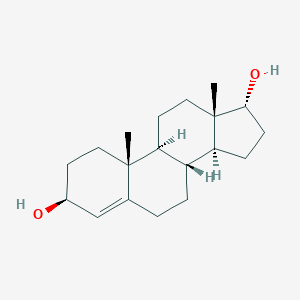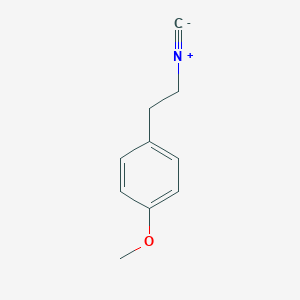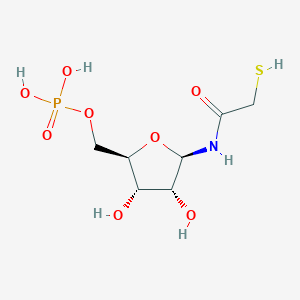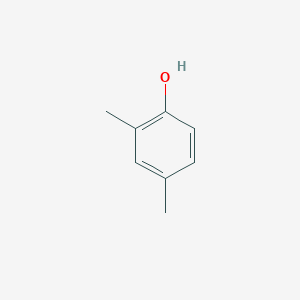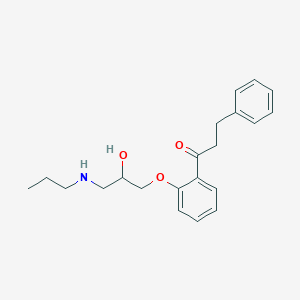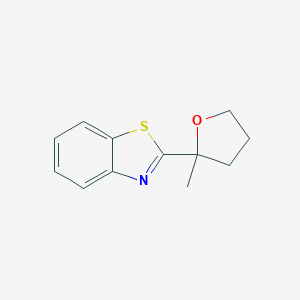
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is a chemical compound that has attracted significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a benzothiazole ring and a 2-methyloxolane group. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole has a significant effect on various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is its potent biological activity. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole. One of the areas of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its use in cancer therapy, either alone or in combination with other drugs. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole involves the reaction of 2-chloro-1,3-benzothiazole with 2-methyloxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been reported to have a positive effect on bone formation and repair.
Eigenschaften
CAS-Nummer |
120822-01-7 |
|---|---|
Produktname |
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole |
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
2-(2-methyloxolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NOS/c1-12(7-4-8-14-12)11-13-9-5-2-3-6-10(9)15-11/h2-3,5-6H,4,7-8H2,1H3 |
InChI-Schlüssel |
DNSVNOXMZAJDJY-UHFFFAOYSA-N |
SMILES |
CC1(CCCO1)C2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CC1(CCCO1)C2=NC3=CC=CC=C3S2 |
Synonyme |
Benzothiazole, 2-(tetrahydro-2-methyl-2-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



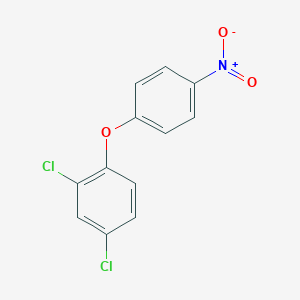
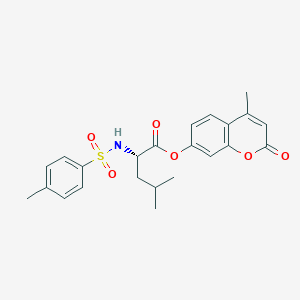

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
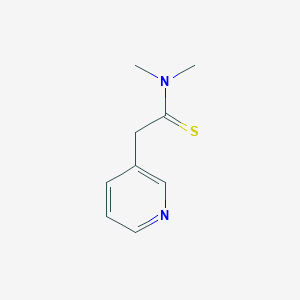
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
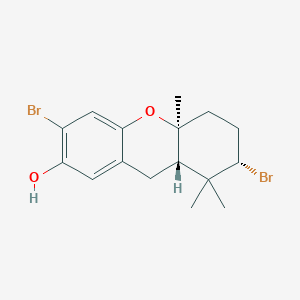
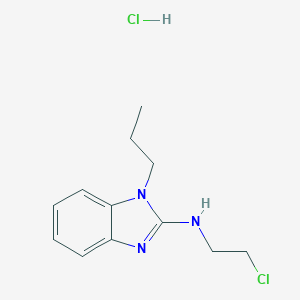
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
